molecular formula C15H13N7O B10990309 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B10990309
M. Wt: 307.31 g/mol
InChI Key: FSWCWTCFIBLWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a novel synthetic hybrid molecule designed for advanced chemical and pharmaceutical research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, linked to a tetrazolo[1,5-a]pyridine system, a nitrogen-rich heterocycle of significant interest in drug discovery . The strategic integration of these two pharmacophores into a single molecule is a modern approach in drug development, aimed at creating multi-targeting agents or enhancing binding affinity and efficacy. Such molecular hybrids are particularly valuable in the investigation of complex diseases where activity against a single target is insufficient . Benzimidazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including potential as anticancer , antimicrobial , and anti-inflammatory agents . The tetrazolo[1,5-a]pyridine moiety further contributes to the compound's potential as a versatile building block for probing biological pathways. This molecule is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. Researchers can utilize this compound to explore new therapeutic avenues in areas such as oncology and infectious diseases. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should conduct all necessary safety assessments before handling.

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)9-16-15(23)10-6-7-22-13(8-10)18-19-20-22/h2-8H,9H2,1H3,(H,16,23)

InChI Key

FSWCWTCFIBLWQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with methyl-substituted carboxylic acid derivatives under acidic conditions. For example, refluxing o-phenylenediamine with acetic acid derivatives in hydrochloric acid (HCl) at 120°C for 6–8 hours yields 1-methyl-1H-benzimidazole. Alternative methods employ Lewis acids (e.g., ZnCl₂) or solid supports (e.g., montmorillonite K10) to enhance reaction efficiency.

Key Reaction :

o-Phenylenediamine+Methylcarboxylic Acid DerivativeHCl, Δ1-Methyl-1H-benzimidazole\text{o-Phenylenediamine} + \text{Methylcarboxylic Acid Derivative} \xrightarrow{\text{HCl, Δ}} \text{1-Methyl-1H-benzimidazole}

Tetrazolo[1,5-a]Pyridine Synthesis

The tetrazole-pyridine framework is constructed through cyclization of pyridine-7-carboxylic acid with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C. This step often employs phosphorus oxychloride (POCl₃) to activate carboxyl groups, achieving cyclization yields of 65–75%.

Key Reaction :

Pyridine-7-Carboxylic Acid+NaN₃POCl₃, DMFTetrazolo[1,5-a]Pyridine\text{Pyridine-7-Carboxylic Acid} + \text{NaN₃} \xrightarrow{\text{POCl₃, DMF}} \text{Tetrazolo[1,5-a]Pyridine}

Coupling Reactions

The final step involves coupling the benzimidazole and tetrazole-pyridine moieties using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) under reflux. Purification via silica gel chromatography typically yields 55–65% of the target compound.

Key Reaction :

1-Methyl-1H-benzimidazole+Tetrazolo[1,5-a]PyridineDCC/HOBt, DCMTarget Compound\text{1-Methyl-1H-benzimidazole} + \text{Tetrazolo[1,5-a]Pyridine} \xrightarrow{\text{DCC/HOBt, DCM}} \text{Target Compound}

Table 1: Traditional Synthesis Optimization

StepReagents/ConditionsYield (%)Reference
Benzimidazole Formationo-PDA, HCl, 120°C, 8h78
Tetrazole CyclizationNaN₃, POCl₃, DMF, 90°C, 4h72
CouplingDCC/HOBt, DCM, reflux, 12h63

Microwave-Assisted Synthesis

Accelerated Benzimidazole Formation

Microwave irradiation reduces reaction times from hours to minutes. For instance, combining o-phenylenediamine and methylglyoxal with montmorillonite K10 under microwave irradiation (300 W, 120°C) for 15 minutes achieves 85% yield. This method minimizes side reactions and improves purity.

Tetrazole-Pyridine Functionalization

Microwave-assisted cyclization using NaN₃ and CuI in acetonitrile at 150°C for 10 minutes enhances tetrazole ring formation, yielding 80–85%. Catalysts like yttrium triflate further improve selectivity.

Table 2: Microwave vs. Traditional Methods

ParameterMicrowave MethodTraditional Method
Time15–30 minutes6–12 hours
Yield80–85%60–75%
Energy EfficiencyHighModerate
CatalystMontmorillonite K10, CuIHCl, POCl₃

Solvent-Free and Catalytic Approaches

Green Chemistry Techniques

Solvent-free reactions using Er(OTf)₃ as a catalyst achieve 88% yield in benzimidazole synthesis by condensing o-phenylenediamine with methyl ketones at 100°C for 20 minutes. This method eliminates toxic solvents and reduces waste.

Lewis Acid Catalysis

ZnCl₂ and FeCl₃ facilitate tetrazole-pyridine coupling at room temperature, achieving 70% yield in 4 hours. These catalysts enhance electrophilic activation without requiring high temperatures.

Table 3: Catalytic Methods Comparison

CatalystReaction TimeYield (%)Conditions
Er(OTf)₃20 minutes88Solvent-free, 100°C
ZnCl₂4 hours70DCM, RT
Montmorillonite K1015 minutes85Microwave, 120°C

Characterization and Purification

Spectroscopic Analysis

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.2 (tetrazole CH), δ 7.5–7.8 (benzimidazole aromatic protons), and δ 4.6 (CH₂ linker).

  • MS : Molecular ion peak at m/z 307.31 confirms the molecular formula C₁₄H₁₁N₇O.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. HPLC using a C18 column (acetonitrile/water, 70:30) validates purity for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Enzyme Inhibition

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide has been studied for its ability to inhibit specific enzymes. This inhibition can modulate metabolic pathways and signal transduction mechanisms, making it a candidate for treating diseases related to enzyme dysregulation, such as:

  • Anti-inflammatory conditions
  • Cancer therapies

The compound's binding affinity to enzyme active sites indicates its potential as a therapeutic agent.

Receptor Modulation

The compound may also act as a receptor modulator, influencing various biological pathways. Interaction studies suggest that it can effectively bind to specific targets within biological systems, leading to significant pharmacological effects.

Applications in Drug Development

The structural features of this compound make it a promising candidate for drug development. Its unique combination of structural motifs confers distinct biological activities compared to similar compounds. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridineSimilar benzimidazole and tetrazole structureDifferent alkyl chain length affects biological activity
Pyrazolo[1,5-a]pyrimidine derivativesContains pyrazole instead of tetrazoleExhibits distinct pharmacological profiles
4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridineTriazole ring instead of tetrazoleDifferent reactivity patterns due to triazole presence

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-cancer Activity : Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through enzyme inhibition pathways.
  • Anti-inflammatory Effects : In vitro studies indicated that the compound reduced pro-inflammatory cytokine production in activated immune cells, suggesting potential use in inflammatory diseases.
  • Plant Growth Regulation : Preliminary studies have shown that derivatives of this compound may act as effective substitutes for phytohormones in agricultural biotechnology, enhancing growth and stress tolerance in crops like maize (Zea mays L.) .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity . The tetrazole and pyridine rings may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Core Scaffolds

The compound’s closest structural analogs differ primarily in their core heterocycles and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Carboxamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity References
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide Tetrazolo[1,5-a]pyridine Benzimidazole-methyl, carboxamide Inferred: Kinase/Protease inhibition N/A
7-(4-(Hydroxymethyl)pyridin-3-yl)-imidazo[1,5-a]pyridine-1-carboxamide (11) Imidazo[1,5-a]pyridine Hydroxymethylpyridyl, carboxamide GSK-3β inhibition
D1-D4 carboxamides (e.g., D4) Imidazo[1,5-a]pyridine Chloro, trifluoromethyl, hydrazine groups Anti-tubercular (Binding affinity: −9.4 kcal/mol)
N-(2-Chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18f) Pyrazolo[1,5-a]pyrimidine Chlorophenyl, nitro, carboxamide Non-benzodiazepine candidate
N-(1-methylpyrazol-4-yl)-5-phenyl-pyrazolo[1,5-a]pyrimidine-7-carboxamide Pyrazolo[1,5-a]pyrimidine Phenyl, methylpyrazole, carboxamide Inferred: Receptor modulation
8-[(4-cyclopropyl-2-fluorophenyl)amino]-imidazo[1,5-a]pyridine-7-carboxamide Imidazo[1,5-a]pyridine Cyclopropylfluorophenyl, hydroxyethoxy Ligand in crystallography studies

Pharmacological and Biochemical Differences

  • Kinase Inhibition: The imidazo[1,5-a]pyridine derivative (Compound 11) inhibits GSK-3β, a kinase involved in neurodegenerative diseases, with potency attributed to its hydroxymethylpyridyl group .
  • Anti-Tubercular Activity : Carboxamides like D4 (imidazo[1,5-a]pyridine) show enhanced binding affinity (−9.4 kcal/mol) to Mycobacterium tuberculosis targets compared to earlier analogs. The benzimidazole group in the target compound could similarly improve target engagement through π-π stacking or hydrophobic interactions .
  • Protease Modulation: Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 5a, 5c) inhibit cathepsins K and B (IC50 ~25–45 µM), critical in osteoporosis and cancer.

Biological Activity

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C15H13N7O, with a molecular weight of approximately 307.31 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC15H13N7O
Molecular Weight307.31 g/mol
LogP0.7862
Polar Surface Area73.198 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with benzimidazole and tetrazole scaffolds. For instance, derivatives of benzimidazole have shown significant activity against various cancer cell lines, such as leukemia and melanoma . The specific interactions of this compound with cancer-related targets suggest it may inhibit tumor growth through multiple pathways.

2. Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives possess notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine derivatives were found to outperform traditional antibiotics in some cases . This compound's ability to disrupt bacterial cell wall synthesis or function could be a mechanism behind its effectiveness.

3. Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory pathway. This activity could make it useful in treating conditions characterized by chronic inflammation.

Case Studies

A study evaluating the effect of this compound on specific cancer cell lines revealed that it significantly reduced cell viability at concentrations as low as 105M10^{-5}M. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase.

Another investigation assessed its antimicrobial efficacy against common pathogens like E. coli and Staphylococcus aureus. Results indicated that the compound had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as an alternative treatment option.

Interaction Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes implicated in cancer progression and inflammation, supporting its role as a lead compound for drug development.

Q & A

What are the recommended synthetic routes for N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide, and how can reaction conditions be optimized?

The synthesis likely involves multi-step organic reactions, including cyclocondensation and functional group modifications. For example:

  • Step 1 : Formation of the tetrazolo[1,5-a]pyridine core via cyclization of precursors like aminopyrazoles or enaminones under acidic or basic conditions .
  • Step 2 : Introduction of the benzimidazole moiety via alkylation or nucleophilic substitution. For instance, coupling a pre-synthesized 1-methyl-1H-benzimidazole-2-methanol derivative with the tetrazolo[1,5-a]pyridine scaffold using coupling agents (e.g., EDCI, DCC) .
  • Step 3 : Carboxamide formation at position 7 using activated esters (e.g., pentafluorophenyl esters) or direct amidation with amines under basic conditions .
    Optimization : Key parameters include solvent choice (DMF, pyridine, or ethanol for solubility), temperature control (80–110°C for cyclization), and catalysts (e.g., ammonium chloride for Biginelli-type reactions) . Purity is enhanced via recrystallization (DMF/ethanol) or column chromatography .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • NMR : Use high-temperature 1H^1H NMR (e.g., DMSO-d6_6 at 110°C) to reduce signal broadening caused by restricted rotation in the benzimidazole and tetrazole moieties. Assign peaks via 13C^13C-DEPT and 2D experiments (COSY, HSQC) .
  • X-ray crystallography : Employ SHELX software for structure refinement. For example, SHELXL can resolve torsional angles and hydrogen bonding patterns (e.g., C–H···O/N interactions) .
  • Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns .

What strategies are effective for analyzing contradictory spectral data or unexpected reaction outcomes?

  • Case study : Discrepancies in 1H^1H NMR integration ratios may arise from dynamic rotational isomerism in the benzimidazole-tetrazole linkage. Solution: Variable-temperature NMR or computational modeling (DFT) to assess energy barriers .
  • Unexpected byproducts : Monitor reactions via TLC/HPLC. If hydrolysis occurs (e.g., carboxamide degradation), optimize pH (neutral to slightly acidic) and avoid prolonged heating .

How can computational methods predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cathepsins or kinases. For example, pyrazolo[1,5-a]pyrimidine analogs inhibit cathepsin K (IC50_{50} ~25 µM) via hydrogen bonding with catalytic cysteine residues .
  • ADME/toxicity : Predict pharmacokinetics using SwissADME. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration .

What experimental designs are recommended for assessing stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp >300°C for related carboxamides) .

How can researchers address low solubility in aqueous media for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance polarity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety .

What advanced purification techniques improve yield for structurally similar heterocyclic carboxamides?

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Countercurrent chromatography : Effective for isolating polar derivatives .

How can pharmacophore models guide SAR studies for this compound?

  • Key features : Map the tetrazole (hydrogen bond acceptor), benzimidazole (aromatic/hydrophobic region), and carboxamide (hydrogen bond donor) .
  • Validation : Compare with active analogs (e.g., pyrazolo[1,5-a]pyrimidine-based kinase inhibitors) and test truncated derivatives .

What protocols mitigate hygroscopicity during storage and handling?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2/Ar).
  • Desiccants : Use molecular sieves or silica gel in sealed containers .

How can researchers validate hypothesized reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways)?

  • Isotopic labeling : Use 18O^{18}O-H2_2O or deuterated solvents to track intermediates .
  • Kinetic studies : Monitor reaction rates under varying initiator concentrations (e.g., AIBN for radical pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.